2,2,4,4-tetramethylcyclobutan-1-ol
Overview
Description
2,2,4,4-Tetramethylcyclobutan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclobutanol derivative characterized by the presence of four methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol typically involves the reduction of 2,2,4,4-tetramethylcyclobutanone. One common method includes the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Various reagents depending on the desired functional group
Major Products Formed
Oxidation: 2,2,4,4-Tetramethylcyclobutanone
Reduction: this compound
Substitution: Products depend on the substituent introduced
Scientific Research Applications
2,2,4,4-Tetramethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetramethylcyclobutan-1-ol depends on its interactions with specific molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions . The pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in a manner similar to other alcohols .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: The ketone analog of 2,2,4,4-tetramethylcyclobutan-1-ol, which can be interconverted through oxidation and reduction reactions.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: A diol with similar structural features but with two hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a single hydroxyl group.
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQXFRIDDHPSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481239 | |
Record name | Cyclobutanol, 2,2,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54267-72-0 | |
Record name | Cyclobutanol, 2,2,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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